molecular formula C7H14ClF2N B1485355 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride CAS No. 2097980-40-8

2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride

Cat. No.: B1485355
CAS No.: 2097980-40-8
M. Wt: 185.64 g/mol
InChI Key: ZQKLDJLTZFYKCK-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13F2N.ClH. It is characterized by the presence of two fluorine atoms and a methyl group attached to a cyclohexan-1-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride typically involves the fluorination of 1-methylcyclohexan-1-amine using appropriate fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar fluorination techniques but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification methods are employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted cyclohexanamines.

Scientific Research Applications

2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride is utilized in various scientific research applications due to its unique properties:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride is unique due to its difluoro substitution pattern, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • 1-Methylcyclohexan-1-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.

  • 2,2-Difluorocyclohexan-1-amine: Similar structure but without the methyl group, leading to different chemical behavior.

  • 2,2-Difluoro-1-ethylcyclohexan-1-amine: Contains an ethyl group instead of a methyl group, affecting its properties and applications.

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Properties

IUPAC Name

2,2-difluoro-1-methylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N.ClH/c1-6(10)4-2-3-5-7(6,8)9;/h2-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKLDJLTZFYKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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